3-Formylcyclohexanecarboxylic acid
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Overview
Description
3-Formylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H12O3 It is a derivative of cyclohexane, featuring both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-formylcyclohexanecarboxylic acid typically involves the formylation of cyclohexanecarboxylic acid. One common method is the Vilsmeier-Haack reaction, where cyclohexanecarboxylic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Cyclohexanecarboxylic acid or cyclohexanone derivatives.
Reduction: 3-Hydroxymethylcyclohexanecarboxylic acid.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
3-Formylcyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-formylcyclohexanecarboxylic acid depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various molecular targets and pathways. For instance, its formyl group can participate in nucleophilic addition reactions, forming covalent bonds with active sites of enzymes.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclohexanecarboxylic acid: Contains a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Cyclohexane-1,3-dicarboxylic acid: Features two carboxylic acid groups, offering different chemical properties and uses.
Uniqueness: 3-Formylcyclohexanecarboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, allowing it to participate in a wide range of chemical reactions and making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1206676-77-8 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-formylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-5-6-2-1-3-7(4-6)8(10)11/h5-7H,1-4H2,(H,10,11) |
InChI Key |
ZAGQGGOLHBFDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C=O |
Origin of Product |
United States |
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